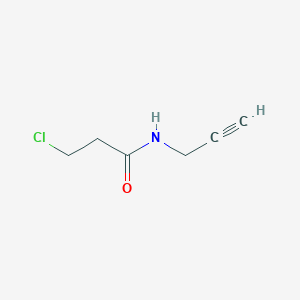

3-Chloro-N-(2-propyn-1-YL)propionamide

Description

BenchChem offers high-quality 3-Chloro-N-(2-propyn-1-YL)propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-N-(2-propyn-1-YL)propionamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

42275-96-7 |

|---|---|

Molecular Formula |

C6H8ClNO |

Molecular Weight |

145.59 g/mol |

IUPAC Name |

3-chloro-N-prop-2-ynylpropanamide |

InChI |

InChI=1S/C6H8ClNO/c1-2-5-8-6(9)3-4-7/h1H,3-5H2,(H,8,9) |

InChI Key |

PGROOLCWTKTSFM-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC(=O)CCCl |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 3-Chloro-N-(2-propyn-1-yl)propionamide

This guide provides an in-depth technical analysis of 3-Chloro-N-(2-propyn-1-yl)propionamide , a bifunctional chemical probe utilized in chemoproteomics and medicinal chemistry. This molecule serves as a masked cysteine-reactive electrophile equipped with a bioorthogonal handle, enabling the profiling of reactive cysteine residues in complex proteomes.

Executive Summary

3-Chloro-N-(2-propyn-1-yl)propionamide (CAS: 42275-96-7) is a specialized chemical building block and proteomic probe. Structurally, it combines a

In the context of drug discovery and Activity-Based Protein Profiling (ABPP), this molecule functions as a latent electrophile . Under physiological or slightly basic conditions, it eliminates hydrogen chloride (HCl) to generate

Key Classification:

-

Functional Class: Cysteine-Reactive Probe / Masked Michael Acceptor.

-

Application: Activity-Based Protein Profiling (ABPP), Fragment-Based Drug Discovery (FBDD).

-

Mechanism: Elimination-Addition (Masked Acrylamide) or Direct Nucleophilic Substitution (

).

Chemical Structure & Physicochemical Properties[1][2][3][4]

The molecule is composed of three distinct functional domains:

-

The Warhead Precursor (

-chloropropionyl): A latent electrophile that generates a reactive acrylamide in situ. -

The Linker (Amide): Provides structural rigidity and hydrogen-bonding potential for protein active site recognition.

-

The Handle (Propargyl): A sterically small, bioorthogonal tag for downstream detection.

Table 1: Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | 3-Chloro-N-(prop-2-yn-1-yl)propanamide |

| Common Name | 3-Chloro-N-propargylpropionamide |

| CAS Number | 42275-96-7 |

| Molecular Formula | |

| Molecular Weight | 145.59 g/mol |

| Physical State | White to off-white solid or crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol, Chloroform |

| Reactive Group | |

| Bioorthogonal Group | Terminal Alkyne (C≡CH) |

| Predicted LogP | ~0.2 (Hydrophilic/Amphiphilic) |

Mechanism of Action

The utility of 3-Chloro-N-(2-propyn-1-yl)propionamide lies in its reactivity profile. Unlike

-

Unmasking (Elimination): In the presence of a base (or specific enzymatic microenvironments), HCl is eliminated to form the corresponding acrylamide.

-

Covalent Labeling (Michael Addition): The resulting acrylamide undergoes a 1,4-Michael addition with a thiolate anion (Cys-

) on the target protein. -

Detection (Click Chemistry): The labeled protein is visualized by reacting the alkyne handle with an azide-functionalized reporter.

Diagram 1: Activation and Labeling Pathway

Caption: The

Synthesis & Characterization

Researchers often synthesize this probe in-house to ensure freshness, as the acrylamide byproduct can polymerize over time.

Synthesis Protocol

Reaction: Acylation of propargylamine with 3-chloropropionyl chloride.

-

Reagents:

-

3-Chloropropionyl chloride (1.0 eq)[1]

-

Propargylamine (1.0 eq)

-

Triethylamine (Et

N) or Diisopropylethylamine (DIPEA) (1.1 eq) -

Dichloromethane (DCM) (Anhydrous)

-

-

Procedure:

-

Dissolve propargylamine and base in anhydrous DCM at 0°C under inert atmosphere (

). -

Add 3-chloropropionyl chloride dropwise to control the exotherm.

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2-4 hours.

-

Note: Avoid excess base or prolonged heating to prevent premature elimination to the acrylamide.

-

-

Workup:

-

Wash with 1M HCl (to remove unreacted amine), saturated NaHCO

, and brine. -

Dry over MgSO

, filter, and concentrate in vacuo. -

Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

-

Analytical Characterization (Expected Data)[2][8]

-

H NMR (CDCl

- ~6.0-6.5 ppm (br s, 1H, NH )

-

~4.05 ppm (dd, 2H, N-CH

-

~3.80 ppm (t, 2H, Cl-CH

-

~2.65 ppm (t, 2H, -CH

- ~2.25 ppm (t, 1H, ≡CH )

-

MS (ESI): Calculated

; Observed

Applications in Drug Discovery (ABPP)

This molecule is a standard "scout" probe in Activity-Based Protein Profiling (ABPP) . It is used to map the "ligandability" of cysteines across the proteome.

Experimental Workflow: Cysteine Profiling

The following protocol describes the use of 3-Chloro-N-(2-propyn-1-yl)propionamide to identify reactive cysteines in a cell lysate.

-

Lysate Preparation: Prepare proteome from cells/tissue (e.g., 1 mg/mL in PBS).

-

Probe Labeling: Incubate lysate with probe (10–100

M) for 1 hour at RT. -

Click Chemistry: Add "Click Mix":

-

Rhodamine-Azide or Biotin-Azide (100

M) -

TCEP (1 mM)

-

TBTA Ligand (100

M) -

CuSO

(1 mM) -

Incubate for 1 hour.

-

-

Analysis:

-

Gel-Based: Run SDS-PAGE and scan for fluorescence.

-

MS-Based: Enrich biotinylated peptides on streptavidin beads, digest with trypsin, and analyze via LC-MS/MS to identify labeled sites.

-

Diagram 2: ABPP Workflow

Caption: Proteomic profiling workflow using the probe to map reactive cysteine residues via mass spectrometry.

Safety & Handling

-

Hazard Identification: As an alkylating agent, this compound is a potential skin and eye irritant and a sensitizer. It is designed to react with proteins; therefore, it can cause contact dermatitis.

-

Handling: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

-

Storage: Store at -20°C. Keep desiccated. 3-chloropropionamides are generally more stable than their acrylamide counterparts but should still be protected from moisture to prevent hydrolysis of the amide bond or premature elimination.

References

-

Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature 534, 570–574 (2016). Link(Foundational reference for cysteine-reactive fragment screening).

-

Weerapana, E., et al. "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature 468, 790–795 (2010). Link(Describes the methodology of using alkyne-tagged electrophiles for cysteine mapping).

-

Movsisyan, M., et al. "Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation."[2] Chemistry – A European Journal 24(45), 11779-11784 (2018). Link(Describes the synthesis of 3-chloropropionamide derivatives).

-

Sigma-Aldrich. "Product Specification: 3-CHLORO-N-(2-PROPYN-1-YL)PROPIONAMIDE." Link(Commercial source and basic physical data).

- Grabkowska-Drużyc, M., et al. "3-Chloropropionyl Chloride." Encyclopedia of Reagents for Organic Synthesis (2015). (Discusses the reactivity of the 3-chloropropionyl group as a masked vinyl/acrylamide unit).

Sources

Technical Guide: Mechanism of Action of 3-Chloro-N-(2-propyn-1-yl)propionamide in Proteomics

This technical guide details the mechanism, application, and experimental workflow of 3-Chloro-N-(2-propyn-1-yl)propionamide in chemoproteomics.

While 2-chloroacetamide probes (often abbreviated as Cl-alkyne or CA-alkyne ) are the standard "scout" probes for cysteine profiling, the 3-chloropropionamide scaffold represents a distinct class of "tunable" or "latent" electrophiles . This guide addresses the specific mechanistic nuances of the 3-chloro variant, treating it as a masked Michael acceptor designed for high-selectivity profiling of the "ligandable" cysteome.

Executive Summary

3-Chloro-N-(2-propyn-1-yl)propionamide is a bifunctional chemical probe used in Activity-Based Protein Profiling (ABPP) to map functional cysteine residues across the proteome. Structurally, it consists of two distinct functional units:

-

The Warhead (3-Chloropropionamide): An electrophilic center that covalently modifies nucleophilic cysteine thiolates. Unlike standard

-chloroacetamides (which react via direct -

The Handle (Alkyne/Propargyl): A bioorthogonal tag that allows for the subsequent attachment of reporter molecules (biotin or fluorophores) via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "Click Chemistry."

This probe is utilized to identify hyper-reactive and functional cysteines (catalytic triads, allosteric sites, redox switches) that are distinct from the structural, non-nucleophilic background cysteines.

Chemical Architecture & Mechanism of Action[1]

The "Masked" Electrophile Hypothesis

The reactivity of 3-chloropropionamide differs fundamentally from the more common 2-chloroacetamide probes.

-

2-Chloroacetamide: Reacts via direct bimolecular nucleophilic substitution (

). High reactivity, lower selectivity. -

3-Chloropropionamide: A

-chloroamide. These are generally less reactive and often function as pro-electrophiles . Under physiological conditions or within specific enzymatic pockets, they can undergo

Reaction Pathway

The covalent labeling process follows a specific trajectory:

-

Elimination (Activation): The

-chloro group is eliminated (often assisted by a local base in the protein pocket), forming a transient acrylamide. -

Michael Addition: The nucleophilic sulfur of the cysteine thiolate (

) attacks the -

Stabilization: The resulting thioether bond is stable and irreversible, permanently tagging the protein.

Visualization: Reaction Mechanism

The following diagram illustrates the conversion of the 3-chloropropionamide probe into a covalent protein adduct.

Caption: Mechanism of 3-chloropropionamide labeling. The probe likely undergoes elimination to an acrylamide intermediate before capturing the cysteine thiolate via Michael addition.

The Proteomic Workflow: isoTOP-ABPP

To utilize this probe for global proteome mapping, the isoTOP-ABPP (isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling) protocol is the gold standard. This method allows for the quantitative assessment of cysteine reactivity (or "ligandability") by competing the probe against small molecule libraries or comparing different biological states.

Experimental Protocol

Phase A: Proteome Preparation & Labeling

-

Lysis: Lyse cells/tissue in PBS (pH 7.4) with protease inhibitors. Note: Avoid DTT or strong reducing agents that would compete with the probe.

-

Labeling: Incubate proteome (1-2 mg/mL) with 3-Chloro-N-(2-propyn-1-yl)propionamide (typically 10-100 µM) for 1 hour at RT.

-

Control: Pre-incubate a separate sample with a broad-spectrum alkylator (e.g., Iodoacetamide) to define background noise.

-

Phase B: Click Chemistry (CuAAC) 3. Reagents: Add the following to the labeled lysate:

- Reporter: Biotin-Azide-TEV-Arginine (cleavable linker).

- Catalyst: CuSO4 (1 mM).

- Ligand: TBTA (100 µM) to stabilize Cu(I).

- Reductant: TCEP (1 mM) to generate Cu(I) in situ.

- Incubation: 1 hour at RT with gentle rotation.

Phase C: Enrichment & Digestion (isoTOP) 5. Precipitation: Precipitate proteins (MeOH/CHCl3) to remove excess reagents. 6. Streptavidin Binding: Resuspend protein pellet and incubate with Streptavidin-agarose beads. The biotinylated proteins bind to the beads. 7. On-Bead Digestion:

- Trypsin: Digest bead-bound proteins with Trypsin. This removes the "unlabeled" parts of the protein, leaving only the probe-modified peptide attached to the bead via biotin.

- Elution: Wash beads extensively. Elute the probe-modified peptides using TEV Protease (cleaves the linker) or Acidic elution (if using acid-cleavable linkers).

Phase D: Mass Spectrometry 9. LC-MS/MS: Analyze the eluted peptides. The mass spectrum will show the peptide mass + the mass of the probe remnant (propionamide-alkyne adduct).

Visualization: isoTOP-ABPP Workflow

Caption: The isoTOP-ABPP workflow for isolating and identifying cysteine residues modified by the 3-chloro-alkyne probe.

Data Analysis & Interpretation

Reactivity Profiles

The primary output of this experiment is a list of peptides containing a modified cysteine.

-

Hyper-reactive Cysteines: These label efficiently at low probe concentrations. They often correspond to functional sites (nucleophiles in enzymes).

-

Ligandability: By performing a competitive experiment (pre-treating with a drug or fragment library before adding the probe), you can determine if a specific cysteine is "ligandable."

Comparative Reactivity Table

Understanding where the 3-chloro probe fits in the electrophile hierarchy is critical for experimental design.

| Electrophile Class | Probe Example | Reactivity | Mechanism | Target Specificity |

| Iodoacetamide | IA-alkyne | Very High | Direct | Global / Promiscuous |

| Chloroacetamide | Cl-alkyne (2-Cl) | High | Direct | Functional & Structural Cys |

| Acrylamide | Acr-alkyne | Moderate | Michael Addition | Cys with oxyanion hole stabilization |

| 3-Chloropropionamide | 3-Cl-Prop-yne | Low / Tunable | Elimination-Addition | Highly specific / Latent sites |

Interpretation: If a cysteine is labeled by 3-Chloropropionamide but not by simple acrylamides, it suggests the local environment is basic enough to catalyze the elimination of HCl, or the site is uniquely positioned to stabilize the transition state of this specific scaffold.

References

-

Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790–795. [Link]

- Foundational text on cysteine reactivity profiling using haloacetamide probes.

-

Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. [Link]

- Describes the use of electrophilic fragments (chloroacetamides and acrylamides) for ligandability mapping.

-

Wang, J., et al. (2017). "2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification." ACS Chemical Biology, 12(10), 2503–2509. [Link][1]

- Establishes the "tunable" nature of chloropropionamide scaffolds compared to standard acrylamides.

-

Speers, A. E., & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology, 11(4), 535–546. [Link]

- The seminal paper establishing the Click Chemistry ABPP workflow.

Sources

Technical Guide: 3-Chloro-N-(2-propyn-1-yl)propionamide in Cysteine Profiling

This technical guide provides an in-depth analysis of 3-Chloro-N-(2-propyn-1-yl)propionamide , a specialized cysteine-reactive probe used in chemical proteomics. Unlike generic alkylators, this molecule occupies a unique chemical space, functioning as a latent electrophile with tunable reactivity profiles ideal for Activity-Based Protein Profiling (ABPP).

Executive Summary & Chemical Identity

3-Chloro-N-(2-propyn-1-yl)propionamide (hereafter referred to as 3-Cl-Prop ) is a bifunctional chemical probe designed for the global profiling of nucleophilic cysteine residues within complex proteomes. It serves as a benchmark reagent in Activity-Based Protein Profiling (ABPP) , allowing researchers to map functional cysteines, identify drug targets, and determine site occupancy of covalent inhibitors.

Chemical Structure & Properties

| Feature | Description | Function |

| Warhead | 3-Chloropropionamide | Electrophile targeting cysteine thiols ( |

| Handle | N-(2-propyn-1-yl) (Propargyl) | Terminal alkyne for bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). |

| Linker | Amide bond | Provides stability and spacing between the warhead and the reporter handle. |

| Reactivity | Moderate / Latent | Less reactive than iodoacetamide (IA) or 2-chloroacetamide; often requires activation or targets hyper-reactive catalytic cysteines. |

Mechanism of Action: The Latent Electrophile

Understanding the reactivity of 3-Cl-Prop is critical for experimental design. Unlike 2-chloroacetamides, which react via direct

The Elimination-Addition Pathway

While direct displacement of the chloride at the

-

Elimination: The loss of HCl generates an acrylamide intermediate (in situ activation).

-

Michael Addition: The resulting conjugated system undergoes a 1,4-Michael addition by the thiolate anion of the cysteine.

This mechanism imparts higher selectivity compared to

Visualization: Reaction Mechanism

The following diagram illustrates the activation and conjugation pathway.

Caption: Figure 1. The elimination-addition mechanism of 3-Cl-Prop, transitioning from a latent electrophile to a stable thioether adduct.

Applications in Drug Discovery

Target Identification & Validation

3-Cl-Prop is used to identify the specific cysteine residues modified by covalent inhibitors.

-

Method: Competitive ABPP.

-

Logic: If a drug binds Cys123, the subsequent treatment with 3-Cl-Prop will fail to label Cys123 (signal loss).

-

Advantage: Because 3-Cl-Prop is less promiscuous than Iodoacetamide-alkyne, it provides a cleaner background for identifying specific enzymatic targets.

Site-Occupancy Assays

Quantifying the "engagement" of a drug in live cells.[2]

-

Protocol: Treat cells with Drug X

Lysis -

Readout: The ratio of MS signal (Drug-treated vs. DMSO) indicates the % occupancy.

Comprehensive Experimental Protocol

This protocol is designed for Gel-Based ABPP (fluorescence) or MS-Based ABPP (enrichment).

Phase 1: Sample Preparation & Labeling

-

Reagents:

-

3-Cl-Prop Stock: 10 mM in DMSO (Store at -20°C).

-

Lysis Buffer: PBS, 0.1% Triton X-100, Protease Inhibitors (EDTA-free).

-

Protein concentration: Adjusted to 1–2 mg/mL.

-

Step-by-Step:

-

Cell Culture/Lysis: Harvest cells and lyse in buffer. Sonicate if necessary. Clarify by centrifugation (16,000 x g, 10 min, 4°C).

-

Probe Incubation: Add 3-Cl-Prop to the proteome lysate.

-

Standard Concentration: 10–50 µM.

-

Control: DMSO vehicle.

-

Duration: 1 hour at Room Temperature (RT) or 37°C. (Note: 3-Cl-Prop kinetics are slower; 37°C is often preferred to drive the elimination-addition).

-

-

Quenching: Not strictly necessary if proceeding immediately to precipitation, but excess probe can be removed via Acetone precipitation if desired.

Phase 2: Copper-Catalyzed Click Chemistry (CuAAC)

This step conjugates the alkyne handle to an azide-reporter (Rhodamine-Azide for gels, Biotin-Azide for MS).

Reaction Mix (Add in order):

-

Labeled Proteome (50 µL volume).

-

Azide Tag: 100 µM final (from 5 mM DMSO stock).

-

TCEP: 1 mM final (Freshly prepared).

-

TBTA (Ligand): 100 µM final (Pre-mixed with CuSO4 often helps solubility).

-

CuSO4: 1 mM final.

Incubate 1 hour at RT with gentle vortexing.

Phase 3: Enrichment (For MS-Based Workflows)

-

Precipitation: Add 4 volumes of ice-cold Methanol/Chloroform to remove excess reagents. Pellet protein.

-

Resolubilization: Redissolve pellet in 1.2% SDS/PBS. Heating (5 min, 80°C) ensures solubilization.

-

Streptavidin Pull-down: Dilute SDS to <0.2%. Incubate with Streptavidin-Agarose beads (2 hours, RT).

-

Washing: Stringent washing (1% SDS, 4M Urea) is required to remove non-covalent binders.

-

On-Bead Digestion: Reduce (DTT), Alkylate (Iodoacetamide - to cap unreacted cysteines), and digest with Trypsin overnight.

Data Analysis & Interpretation

Quantitative Metrics

When analyzing MS data (e.g., using MaxQuant or Proteome Discoverer), look for:

-

Modification: Cysteine + Probe Mass (Calculate exact mass of 3-Cl-Prop adduct minus HCl if elimination occurred, or direct displacement).

-

Note: If mechanism is elimination-addition, the mass addition is equivalent to the Acrylamide-Alkyne moiety (

, MW ~109.13 Da). -

Verification: Check for the specific mass shift in the search parameters.

-

-

Enrichment Factor: Compare spectral counts or intensity (LFQ) between "No Probe" control and "Probe" samples.

Workflow Visualization

The following diagram details the logical flow from biological sample to data acquisition.

Caption: Figure 2.[3] End-to-end ABPP workflow utilizing 3-Cl-Prop for cysteine occupancy analysis.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Labeling Intensity | Slow kinetics of 3-Cl-Prop | Increase incubation time (2h) or temperature (37°C) to promote elimination to acrylamide. |

| High Background | Non-specific hydrophobic binding | Perform Acetone/MeOH precipitation before adding Click reagents. |

| Precipitation during Click | Copper instability | Pre-mix CuSO4 and TBTA before adding to the lysate. Ensure TCEP is fresh. |

| No MS Signal | Incorrect Mass Search | Search for both the direct alkylation adduct AND the elimination-addition (acrylamide) adduct mass. |

References

-

Sigma-Aldrich. 3-Chloro-N-(2-propyn-1-yl)propionamide Product Sheet. Cysteine-reactive ABPP benchmark probe.[1] Link

-

Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468, 790–795. (Foundational text on Cysteine ABPP). Link

-

Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. (Demonstrates the utility of chloroacetamide/acrylamide probes in fragment screening). Link

-

Hoch, D. G., et al. (2016).[4] "Cysteine-specific Chemical Proteomics: From Target Identification to Drug Discovery." Chimia, 70(11), 764.[4] (Review of cysteine-reactive small molecules). Link

-

Shannon, D. A., & Weerapana, E. (2015). "Covalent protein modification: the current landscape of residue-specific electrophiles." Current Opinion in Chemical Biology, 24, 18-26. (Discusses the mechanism of haloacetamides vs acrylamides). Link

Sources

- 1. 1-propyn-1-yl piperidinone | Sigma-Aldrich [sigmaaldrich.com]

- 2. Reactive Cysteine Profiling | High-Resolution Mass Spec [msbioworks.com]

- 3. Cysteine reactive chloroalkane probe enables HaloTag ligation for downstream chemical proteomics analysis | bioRxiv [biorxiv.org]

- 4. Cysteine-specific Chemical Proteomics: From Target Identification to Drug Discovery | CHIMIA [chimia.ch]

Understanding the reactivity of propargyl-tagged chloropropionamides

The Latent Warhead: Reactivity and Profiling of Propargyl-Tagged Chloropropionamides

Executive Summary

In the landscape of covalent drug discovery and chemoproteomics, propargyl-tagged chloropropionamides represent a sophisticated class of "tunable" electrophiles. Unlike the hyper-reactive iodoacetamides (which indiscriminately alkylate cysteines) or the constitutively reactive acrylamides, chloropropionamides function as latent or attenuated warheads. This guide details their unique reactivity mechanisms—specifically distinguishing between the

Mechanistic Underpinnings: The "Masked" Electrophile

To deploy these probes effectively, one must understand that "chloropropionamide" refers to two distinct isomers with fundamentally different reaction pathways.

A. 3-Chloropropionamides ( -Cl): The Masked Acrylamide

The 3-chloropropionamide scaffold is effectively a "pro-drug" or "pro-electrophile." It is relatively stable in neutral buffer but activates under physiological conditions or within specific enzymatic pockets.

-

Mechanism: Elimination-Addition .

-

Activation: A base (solvent or a local protein residue) abstracts the acidic

-proton, triggering the elimination of HCl to generate a transient acrylamide intermediate. -

Labeling: A nucleophilic cysteine thiolate attacks the

-carbon of the nascent acrylamide via a Michael addition.

-

-

Utility: This mechanism allows the probe to diffuse deeply into tissues or cells before activation, reducing off-target scavenging by abundant thiols like glutathione (GSH).

B. 2-Chloropropionamides ( -Cl): The Tuned Alkylator

The 2-chloropropionamide scaffold is a direct alkylating agent, structurally analogous to chloroacetamide but with significantly reduced reactivity.

-

Mechanism: Direct Nucleophilic Substitution (

) .-

The cysteine thiolate attacks the

-carbon, displacing the chloride ion. -

Tuning: The methyl group at the

-position introduces steric hindrance and electron donation, making the electrophilic center less reactive (~10-100x slower) than a standard chloroacetamide.

-

-

Utility: Ideal for targeting hyper-reactive active-site cysteines with high selectivity, avoiding the "background" labeling of structural surface cysteines.

C. The Propargyl Tag

The

Figure 1: Divergent reaction pathways for

Reactivity Profiling & Selectivity

The choice of warhead dictates the subset of the proteome you will profile. The following table summarizes the reactivity landscape relative to standard probes.

| Warhead Class | Mechanism | Reactivity | Selectivity | Primary Application |

| Iodoacetamide | High (Hyper-reactive) | Low | Total Cysteine Profiling | |

| Chloroacetamide | High/Moderate | Moderate | Ligandability Screening | |

| Acrylamide | Michael Addition | Moderate | High | Kinase Inhibitors (e.g., Ibrutinib) |

| 3-Cl-Propionamide | Elim-Add | Low (Latent) | Very High | Pro-drug scaffolds, Metabolic probes |

| 2-Cl-Propionamide | Very Low | Very High | Specific Active-Site Targeting |

Key Insight: 3-chloropropionamides often exhibit a "lag phase" in kinetic assays, corresponding to the rate-limiting elimination step. This makes them less sensitive to transient fluctuations in GSH but highly effective for long-residence-time binding in deep pockets.

Experimental Workflow: Synthesis & ABPP

A. Synthesis of N-Propargyl-3-Chloropropionamide

Critical Precaution: Avoid strong bases or high temperatures during synthesis to prevent premature elimination to the acrylamide.

-

Reagents: 3-Chloropropionyl chloride (1.0 eq), Propargylamine (1.1 eq), Triethylamine (TEA, 1.2 eq), Dry DCM.

-

Procedure:

-

Cool DCM solution of propargylamine and TEA to 0°C under

. -

Add 3-chloropropionyl chloride dropwise (exothermic).

-

Stir at 0°C for 1 hour, then warm to RT for 1 hour. Do not reflux.

-

Workup: Wash with 1N HCl (to remove excess amine) and Brine. Dry over

. -

Purification: Silica flash chromatography (Hex/EtOAc).

-

Validation: NMR should show the triplet for

(~3.8 ppm) and absence of vinyl protons (5.6–6.4 ppm).

-

B. ABPP Protocol (Gel-Based & MS-Based)

This protocol uses the propargyl tag for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Step 1: Proteome Labeling

-

Sample: Cell lysate (1–2 mg/mL protein) in PBS.

-

Probe: Add N-propargyl-3-chloropropionamide (10–100 µM final).

-

Control: DMSO vehicle or competitive inhibitor pre-treatment.

-

Incubation: 1–4 hours at 37°C. Note: Longer times are often required for chloropropionamides compared to chloroacetamides due to lower reactivity.

Step 2: Click Chemistry (CuAAC) Prepare a master mix and add to lysate (final concentrations):

-

Azide: Biotin-Azide or Rhodamine-Azide (100 µM).

-

Catalyst:

(1 mM). -

Ligand: TBTA or THPTA (100 µM) – Critical for protecting proteins from oxidation.

-

Reductant: Sodium Ascorbate (1 mM) – Add last to initiate.

-

Reaction: Vortex and incubate 1 hour at RT.

Step 3: Enrichment & Analysis

-

Gel-Based: Quench with SDS-loading buffer, run SDS-PAGE, and scan for fluorescence (Rhodamine) or blot (Streptavidin-HRP).

-

MS-Based:

-

Precipitate proteins (MeOH/Chloroform) to remove excess probe.

-

Redissolve in 8M Urea, reduce (DTT), alkylate (IAA).

-

Enrich biotinylated proteins on Streptavidin-Agarose beads.

-

On-bead Tryptic Digest.

-

LC-MS/MS analysis of peptides.

-

Figure 2: Activity-Based Protein Profiling workflow for propargyl-tagged probes.

Troubleshooting & Optimization

-

pH Sensitivity: Since the 3-chloropropionamide mechanism relies on base-catalyzed elimination, reactivity is highly pH-dependent.

-

pH 7.0: Very slow/stable.

-

pH 8.0: Moderate activation.

-

Recommendation: Perform labeling at pH 7.5–8.0 for optimal efficiency, or compare pH 7 vs pH 8 to identify "pH-switchable" targets.

-

-

Competition: High concentrations of GSH (1–5 mM) can scavenge the activated acrylamide intermediate. If intracellular labeling is weak, consider performing labeling in lysate where GSH is diluted, or use higher probe concentrations (50–100 µM).

-

Background: If high background is observed in the "No Probe" control during Click chemistry, ensure the Azide-dye is not non-specifically binding. Wash streptavidin beads rigorously with 1% SDS and 4M Urea.

References

-

Allimuthu, D., & Adams, D. J. (2017). 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification. ACS Chemical Biology, 12(8), 2124–2131. Link

-

Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. Link

-

Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

-

Kavanagh, M. E., et al. (2013). Activity-based protein profiling of the thiol-disulfide oxidoreductase family. Current Protocols in Chemical Biology, 5(3), 225-246. Link

Technical Guide: 3-Chloropropionamide vs. Acrylamide Probes in Covalent Discovery

This guide details the mechanistic, kinetic, and practical differences between 3-chloropropionamide and acrylamide probes, focusing on their application in covalent drug discovery and chemoproteomics.

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP), the distinction between acrylamide and 3-chloropropionamide moieties is fundamental.

-

Acrylamide is the active "warhead," functioning as a Michael acceptor to irreversibly modify nucleophilic cysteine residues.

-

3-Chloropropionamide acts primarily as a latent precursor (or "masked" electrophile). It requires a chemical transformation—specifically

-elimination—to generate the active acrylamide species in situ before protein modification can occur.

This guide explores the causality behind selecting one over the other, their divergent reaction mechanisms, and their respective roles in kinetic selectivity and metabolic stability.

Mechanistic Divergence

The core difference lies in the reaction pathway required to form the covalent bond with the target cysteine.

Acrylamide: Direct Michael Addition

Acrylamides are

-

Mechanism: The thiolate anion (

) of a cysteine residue attacks the -

Kinetics: Second-order kinetics (

). The rate is governed by the intrinsic electrophilicity of the warhead and the -

Reversibility: Generally irreversible under physiological conditions.

3-Chloropropionamide: Elimination-Addition

3-Chloropropionamides are saturated

-

Mechanism: They must first undergo

-elimination of hydrogen chloride (HCl) to form the acrylamide intermediate. This step is base-catalyzed.[1] Once the acrylamide is generated, the reaction proceeds via Michael addition. -

Kinetics: The observed rate is limited by the elimination step (

). If -

Direct Substitution (

): While direct displacement of the chloride by a thiol is theoretically possible, it is kinetically disfavored compared to the elimination-addition pathway in the presence of base and the resulting highly reactive acrylate.

Visualizing the Reaction Pathways

Caption: Figure 1. The 3-chloropropionamide moiety (left) must eliminate HCl to form the active acrylamide (center) before reacting with the protein cysteine to form the final adduct (right).

Reactivity & Stability Profiles

The choice between these two probes dictates the temporal and spatial control of the covalent reaction.

Comparative Properties Table

| Feature | Acrylamide Probe | 3-Chloropropionamide Probe |

| State | Active Electrophile | Latent / Pro-electrophile |

| Reactivity | Moderate to High (Tunable) | Low (until activated) |

| Selectivity | Cysteine-selective (Kinetic control) | pH-dependent activation |

| Metabolic Stability | Susceptible to rapid GSH conjugation | Can be more stable; resists GSH until activation |

| Synthesis Utility | Final warhead installation | Precursor to avoid polymerization during synthesis |

| Primary Risk | Off-target labeling (immunotoxicity) | Incomplete activation; HCl byproduct generation |

The "Pro-Drug" Strategy

3-Chloropropionamides are often employed in the synthesis of covalent drugs (e.g., Osimertinib , Futibatinib ) rather than as the final drug itself.

-

Why? Acryloyl chloride (the reagent to make acrylamides) is unstable and prone to polymerization. 3-Chloropropionyl chloride is stable.

-

Protocol: Chemists couple the 3-chloropropionyl group to the scaffold, then treat with a base (e.g., Triethylamine or NaOH) to eliminate HCl and "unmask" the acrylamide in the final step.

However, in chemical biology , a 3-chloropropionamide probe can be designed to be stable at pH 7.0 but activate in more basic compartments or specific microenvironments, effectively acting as a conditional warhead .

Experimental Workflows

Probe Selection Decision Tree

When designing an ABPP experiment or a covalent inhibitor library, use this logic to select the warhead.

Caption: Figure 2. Decision matrix for selecting between active acrylamide and latent 3-chloropropionamide scaffolds.

Protocol: Converting 3-Chloropropionamide to Acrylamide (Synthesis Context)

If you are synthesizing a probe and need to install the warhead:

-

Acylation: React the amine-bearing scaffold with 3-chloropropionyl chloride (1.0 - 1.2 eq) and a mild base (e.g.,

or DIPEA) in an aprotic solvent (DCM or THF) at 0°C.-

Observation: This forms the stable 3-chloropropionamide intermediate.[2]

-

-

Elimination (Activation): Treat the intermediate with a stronger base (e.g., Triethylamine or DBU, 2-3 eq) at room temperature or mild heat (40-50°C).

-

Isolation: Quench and isolate the acrylamide.

References

-

Che, A. (2023). Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. Link

-

Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

-

Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534, 570–574. Link

-

Ward, R. A., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 27(21), 7650. Link

-

Wang, J., et al. (2017). 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification. ACS Chemical Biology, 12(8), 2124–2131. Link

Sources

Technical Whitepaper: Aqueous Stability Profile of 3-Chloro-N-(2-propyn-1-yl)propionamide

Executive Synthesis

3-Chloro-N-(2-propyn-1-yl)propionamide is a bifunctional electrophilic scaffold often utilized as a precursor for cysteine-reactive acrylamide warheads or as a "clickable" intermediate in chemical biology.

The Critical Stability Finding:

Contrary to standard amide stability assumptions, the primary degradation pathway for this molecule in neutral-to-basic aqueous buffers (pH

Researchers storing this compound in PBS (pH 7.4) at room temperature will inadvertently generate a Michael acceptor (acrylamide) within hours to days, fundamentally altering the compound's reactivity profile from a latent alkyl chloride to a reactive covalent warhead.

Operational Recommendation:

-

Storage: Lyophilized solid at -20°C.

-

In Solution: Use non-nucleophilic buffers (e.g., Citrate, MES, Phosphate) at pH 4.5 – 6.0 . Avoid Tris or primary amine buffers.

-

Usage: Prepare fresh in organic solvent (DMSO/DMF) and dilute into aqueous buffer immediately prior to use.

Molecular Architecture & Reactivity Hotspots

To understand the stability profile, we must deconstruct the molecule into its reactive zones.

| Functional Motif | Structure | Stability Risk |

| -CH2-CH2-Cl | High. Acts as a leaving group. The adjacent | |

| Amide Linkage | -C(=O)-NH- | Moderate. Susceptible to hydrolysis, but generally kinetically stable at neutral pH unless catalyzed by extreme pH or enzymes. |

| Propargyl Group | -CH2-C≡CH | High Stability. Generally inert to hydrolysis. Susceptible to hydration only under harsh metal catalysis. |

The Dominant Mechanism: E1cB Elimination

The presence of the electron-withdrawing carbonyl group acidifies the

This reaction converts the "masked" electrophile into an active acrylamide.

Degradation Pathways Visualization

The following diagram details the competing pathways. Note that Pathway A (Elimination) is kinetically favored over Pathway B (Hydrolysis) at pH > 7.

Figure 1: Mechanistic divergence showing the dominance of elimination (red path) over direct hydrolysis (green path) in neutral/basic media.

Experimental Stability Profiling

To validate the stability of your specific lot, follow this self-validating protocol. This workflow distinguishes between the parent compound and the acrylamide degradant, which are difficult to separate by standard UV due to similar chromophores.

Analytical Method: RP-HPLC-MS

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection:

-

UV: 210 nm (Amide bond).

-

MS (ESI+): Scan range 100–300 m/z.

-

Kinetic Workflow

Figure 2: Step-by-step kinetic profiling workflow. The "Quench" step is critical to freeze the elimination reaction prior to analysis.

Data Interpretation Guide

Use the following mass shifts to identify species:

| Species | Formula | Molecular Weight | ESI+ (M+H) | Retention Time Trend |

| Parent | C | 145.59 | 146.0 / 148.0 (3:1 ratio) | Medium |

| Acrylamide | C | 109.13 | 110.1 (No Cl isotope) | Late (More hydrophobic) |

| Hydrolysis Acid | C | 108.52 | 109.0 (Weak ionization) | Early (Polar) |

Note: The loss of the characteristic Chlorine isotope pattern (3:1 ratio of M:M+2) is the definitive signature of the conversion to the acrylamide.

Buffer Compatibility Matrix

The choice of buffer dictates the half-life (

| Buffer System | pH Range | Compatibility | Mechanism of Incompatibility |

| Acetate / Formate | 3.0 – 5.0 | Excellent | Acidic pH suppresses |

| MES / Citrate | 5.5 – 6.5 | Good | Minimal elimination; suitable for biological assays. |

| PBS / HEPES | 7.0 – 7.5 | Poor | Phosphate acts as a general base; promotes elimination ( |

| Tris / Glycine | 7.0 – 8.5 | Critical Failure | Primary amines in Tris react with the alkyl chloride (substitution) or the acrylamide (Michael addition). |

| Carbonate / Borate | > 9.0 | Unusable | Rapid elimination ( |

References

-

ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003.

- Crowley, P. J., et al. "Hydrolysis of Amides. Kinetics and Mechanism of the Alkaline Hydrolysis of N-Methyl-N-nitroso-p-toluenesulfonamide and Related Compounds." Journal of the American Chemical Society, vol. 95, no. 9, 1973.

-

Lumen Learning. "Elimination Reactions: E1 and E2 Mechanisms." Organic Chemistry I.

-elimination of alkyl halides). - Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. 2nd Edition, Oxford University Press, 2012. (Chapter 17: Elimination reactions; confirming E1cB mechanism in carbonyl-adjacent leaving groups).

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 79982, 3-Chloropropionamide." PubChem, 2025.[1]

Sources

Navigating the Reactive Proteome: A Technical Guide to Alkyne-Tagged Electrophilic Probes in ABPP

Executive Summary

Conventional proteomics measures protein abundance, but abundance does not always correlate with function. Enzymes can be abundant yet inactive due to zymogen status, post-translational modifications (PTMs), or endogenous inhibitors. Activity-Based Protein Profiling (ABPP) bridges this gap by utilizing chemical probes that covalently label the active sites of enzymes.[1][2][3][4][5][6][7]

This guide focuses on alkyne-tagged electrophilic probes , the gold standard for profiling enzymatic activity in live cells. Unlike bulky biotinylated or fluorescent probes, alkyne tags are sterically unobtrusive and cell-permeable.[3] They allow researchers to label targets in situ (within the native cellular environment) and subsequently visualize or enrich these targets post-lysis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."[3]

Part 1: The Chemical Architecture of an ABPP Probe

An effective ABPP probe acts as a mechanism-based trap. It is a tripartite system designed to interrogate specific enzyme classes (e.g., serine hydrolases, cysteine proteases, kinases) without altering the protein’s native structure until the covalent event occurs.

The Tripartite Design

-

The Warhead (Electrophile): The reactive group that targets a specific nucleophilic amino acid (Ser, Cys, Lys) within the enzyme's active site.[5]

-

Examples: Fluorophosphonates (Serine hydrolases), Vinyl sulfones/Acrylamides (Cysteine proteases/kinases).

-

-

The Linker: A spacer that modulates solubility and positions the warhead. It prevents steric clash between the reporter and the protein surface.

-

The Latent Handle (Alkyne): A small, bioorthogonal tag (–C≡CH).

-

Critical Advantage: Its small size allows the probe to cross cell membranes and fit into deep active site pockets where a biotin tag would be sterically excluded.

-

Visualization: Probe Anatomy

Figure 1: The modular design of an alkyne-tagged ABPP probe interacting with an active enzyme.

Part 2: Mechanism of Action

The power of alkyne probes lies in the two-step labeling workflow :

-

Step 1 (In Situ): The probe is added to live cells. It enters the cell and covalently binds only to active enzymes. Inactive enzymes (e.g., pro-enzymes) do not react.

-

Step 2 (Ex Situ): Cells are lysed.[8] A reporter tag (Azide-Biotin or Azide-Fluorophore) is attached to the alkyne handle via CuAAC.[9]

The Bioorthogonal Reaction (CuAAC)

The alkyne handle is inert to biological chemistry. It only reacts when exposed to an azide in the presence of a Copper(I) catalyst. This forms a stable 1,2,3-triazole linkage, permanently attaching the reporter for downstream analysis.

Part 3: Comprehensive Experimental Protocol

Expertise & Experience Note: The success of ABPP relies heavily on the "Click" reaction efficiency and the prevention of protein precipitation. The order of reagent addition in Step 3 is non-negotiable.

Phase A: Live Cell Incubation (The Pulse)

-

Seed Cells: Grow cells to 80-90% confluency.

-

Probe Treatment: Replace media with fresh media containing the alkyne probe (typically 1–10 µM).

-

Control: Treat a separate set of cells with DMSO vehicle only.

-

Competition Control: Pre-incubate cells with a known inhibitor for 30 mins before adding the probe to verify target specificity.

-

-

Incubation: Incubate for 1–2 hours at 37°C. (Time depends on probe kinetics).

Phase B: Lysis & Solubilization

Critical: Do NOT use DTT or TCEP in the lysis buffer during the initial steps. Strong reducing agents can reduce Cu(II) to Cu(I) prematurely or interfere with the azide reagents.

-

Wash: Wash cells 3x with ice-cold PBS to remove excess free probe.

-

Lysis: Scrape cells into Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1% Triton X-100, Protease Inhibitors).

-

Note: Avoid EDTA/EGTA as they chelate the Copper catalyst needed later.

-

-

Clarify: Centrifuge at 14,000 x g for 10 mins at 4°C. Collect supernatant.

-

Quantify: Normalize protein concentration to 1–2 mg/mL using a BCA assay.

Phase C: The Click Reaction (Master Mix Approach)

Perform this reaction in a fume hood or well-ventilated area.

Reagents Required:

-

CuSO4: 50 mM stock (in H2O).[10]

-

TCEP: 50 mM stock (freshly prepared in H2O). Reduces Cu(II) to Cu(I).

-

TBTA or THPTA Ligand: 10 mM stock (in DMSO).[11] Stabilizes Cu(I) and prevents oxidation.

-

Reporter Tag: Azide-Rhodamine (for Gel) or Azide-Biotin (for MS), 5 mM stock in DMSO.

Protocol:

-

Transfer 50 µL of lysate (approx. 50–100 µg protein) to a new tube.

-

Prepare the Click Master Mix: Mix reagents in the following exact order to prevent precipitation:

-

Ligand (TBTA/THPTA)

-

CuSO4[10]

-

TCEP

-

Azide Tag

-

-

Add Master Mix: Add the mix to the lysate.

-

Final Concentrations: 1 mM CuSO4, 1 mM TCEP, 100 µM Ligand, 50–100 µM Tag.

-

-

Incubate: 1 hour at Room Temperature (RT) in the dark.

Phase D: Enrichment & Analysis

Workflow 1: Gel-Based ABPP (Fluorescence)

-

Stop Reaction: Add 4x SDS-PAGE loading buffer (with reducing agent).

-

Separate: Run on SDS-PAGE gel.

-

Visualize: Scan gel on a fluorescence scanner (e.g., Typhoon).

-

Result: Fluorescent bands indicate active enzymes. Disappearance of a band in the "Competition Control" confirms the target is inhibited.

Workflow 2: MS-Based ABPP (Enrichment)

-

Precipitate: Methanol/Chloroform precipitate proteins to remove excess reagents.

-

Resuspend: In 6M Urea/PBS.

-

Enrich: Incubate with Streptavidin-Agarose beads (1–2 hours).

-

Wash: Stringent washing (1% SDS, then PBS) to remove non-specific binders.

-

On-Bead Digestion: Treat beads with Trypsin.[3]

-

Analyze: Inject peptides into LC-MS/MS.

Visualization: The Experimental Workflow

Figure 2: Step-by-step workflow from live-cell incubation to mass spectrometry analysis.[3][12]

Part 4: Data Interpretation & Quantitative ABPP

Qualitative analysis identifies what is active. Quantitative analysis (using SILAC or TMT) identifies changes in activity levels.

Competitive ABPP (Target Engagement)

This is the primary application in drug discovery.

-

Vehicle: High signal (Probe binds active site).

-

Inhibitor Treated: Low/No signal (Inhibitor blocks active site; Probe cannot bind).

Table 1: Interpreting ABPP Data

| Observation | Interpretation | Action |

| Band Present in Vehicle, Absent in Inhibitor | Hit: The inhibitor successfully engaged the target. | Validate IC50.[4] |

| Band Intensity Unchanged | No Engagement: Inhibitor did not bind, or enzyme is inactive. | Check inhibitor permeability or potency. |

| New Band Appears in Inhibitor Sample | Off-Target Activation: Drug caused upregulation or activation of another protein. | Investigate toxicity or feedback loops. |

| Smear on Gel | Protein Degradation or Precipitation. | Check lysis buffer; reduce Copper concentration. |

Part 5: Troubleshooting & Optimization

Trustworthiness: These solutions are based on common failure points in the Cravatt Lab protocols and general chemical biology practice.

-

Problem: Protein Precipitation during Click Reaction.

-

Cause: Copper concentration is too high, or reagents were added too quickly.

-

Fix: Pre-mix CuSO4 and the Ligand (TBTA) before adding to the lysate. This complex stabilizes the copper. Ensure protein concentration is not >2 mg/mL.

-

-

Problem: High Background Signal.

-

Cause: Non-specific binding of the probe or the azide tag.

-

Fix: Perform a "No Probe" control (add Azide tag only). If background persists, wash streptavidin beads more stringently (use 1% SDS).

-

-

Problem: No Signal.

-

Cause: Inactive enzyme, poor probe permeability, or failed Click reaction.

-

Fix: Verify Click reaction efficiency using a standard BSA-Alkyne control. Ensure cells were healthy; dead cells often contain inactive proteases.

-

References

-

Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. Link

-

Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology. Link

-

Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature. Link

-

Thermo Fisher Scientific. Click-iT® Protein Enrichment Kit Protocol. Link

-

Speers, A. E., & Cravatt, B. F. (2009). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology. Link

Sources

- 1. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]

- 2. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 3. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. interchim.fr [interchim.fr]

- 12. researchgate.net [researchgate.net]

Reactivity Profile & Technical Guide: 3-Chloro-N-(2-propyn-1-yl)propionamide

Executive Summary

3-Chloro-N-(2-propyn-1-yl)propionamide (3-Cl-NPP) represents a specialized class of latent electrophilic probes used in Activity-Based Protein Profiling (ABPP) and covalent fragment screening. Unlike constitutively reactive chloroacetamides, 3-Cl-NPP functions primarily as a "masked" acrylamide. Under physiological conditions, it undergoes elimination to generate a Michael acceptor in situ, which then selectively captures nucleophilic cysteine residues.

This guide details the physicochemical reactivity, synthesis, and experimental application of 3-Cl-NPP, emphasizing its utility in mapping the "ligandable" cysteine proteome with high selectivity and reduced off-target background compared to more aggressive warheads.

Part 1: Molecular Architecture & Reactivity Mechanism

Structural Analysis

The molecule consists of two distinct functional domains:

-

The Warhead (

-Chloropropionamide): A latent electrophile. It is significantly less reactive than -

The Handle (N-propargyl / Alkyne): A bioorthogonal tag allowing for downstream conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to biotin or fluorophores.

Mechanism of Action: Elimination-Addition

While direct

-

Activation: Base-mediated

or -

Conjugation: The resulting soft electrophile (acrylamide) undergoes a Michael addition with a soft nucleophile (thiol/cysteine).[1]

Key Insight: The rate-limiting step is often the elimination. This "slow-release" of the active warhead prevents rapid consumption by abundant scavengers (like glutathione) before reaching the target protein active site.

Figure 1: The activation mechanism of 3-Cl-NPP. The compound acts as a pro-electrophile, converting to the reactive acrylamide species under physiological conditions.

Part 2: Nucleophilic Selectivity Profile

The utility of 3-Cl-NPP lies in its tunable reactivity . In covalent drug discovery, "hot" electrophiles (e.g., chloroacetamides, sulfonyl fluorides) often label indiscriminately. 3-Cl-NPP offers a "Goldilocks" profile.

Comparative Reactivity Table

| Electrophile Class | Reactivity (k_inact/K_I) | Selectivity (Cys vs Lys) | Mechanism | Stability in Media |

| High | Moderate | Direct | Low (Rapid hydrolysis) | |

| Acrylamide | Moderate | High | Michael Addition | Moderate |

| 3-Chloropropionamide (3-Cl-NPP) | Low / Latent | Very High | Elimination | High |

| Vinyl Sulfone | Moderate | High | Michael Addition | High |

Chemoselectivity[2]

-

Thiols (Cysteine): Primary target. The soft character of the intermediate acrylamide matches the soft nucleophilicity of the thiolate anion (

). -

Amines (Lysine/N-term): Negligible reactivity at physiological pH. Amines are "hard" nucleophiles and react poorly with acrylamides unless positioned in a specific oxyanion hole.

-

Hydroxyls (Serine/Threonine): Inert.

Part 3: Experimental Protocols

Synthesis of 3-Chloro-N-(2-propyn-1-yl)propionamide

Note: Perform in a fume hood. 3-chloropropionyl chloride is corrosive and a lachrymator.

Reagents:

-

Propargylamine (1.0 eq)

-

3-Chloropropionyl chloride (1.1 eq)

-

Triethylamine (

) (1.2 eq) -

Dichloromethane (DCM) (anhydrous)

Workflow:

-

Preparation: Dissolve propargylamine (1.0 eq) and

(1.2 eq) in anhydrous DCM at 0°C under -

Addition: Dropwise add 3-chloropropionyl chloride (1.1 eq) over 30 minutes. Maintain temperature < 5°C to prevent premature elimination to acrylamide.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Visualize with

; alkyne spot). -

Workup: Wash with 1N HCl (to remove unreacted amine), then Sat.

, then Brine. Dry over -

Purification: Concentrate in vacuo. If necessary, purify via silica flash chromatography (Hexanes/EtOAc gradient).

-

Storage: Store at -20°C. Critical: Do not store in basic buffers.

Activity-Based Protein Profiling (ABPP) Workflow

This protocol describes the use of 3-Cl-NPP to label the "reactive cysteinome" in cell lysates.

Figure 2: Standard ABPP workflow for cysteine profiling using 3-Cl-NPP.

Step-by-Step Protocol:

-

Lysate Prep: Prepare cell lysate in PBS (pH 7.4). Avoid DTT or

-mercaptoethanol as they will scavenge the probe. -

Labeling: Add 3-Cl-NPP (final conc. 10–50 µM) to lysate. Incubate for 1 hour at 37°C.

-

Control: Pre-incubate a sample with Iodoacetamide (IAA) to block cysteines (Negative Control).

-

-

Click Chemistry: Add the "Click Mix":

-

Azide-Biotin (100 µM)

-

TCEP (1 mM)

-

TBTA Ligand (100 µM)

- (1 mM)

-

Incubate 1 hour at RT.

-

-

Precipitation: Precipitate proteins with cold MeOH/CHCl3 to remove excess reagents.

-

Enrichment: Resuspend protein pellet and incubate with Streptavidin-Agarose beads.

-

Analysis: Wash beads, perform on-bead tryptic digestion, and analyze peptides via LC-MS/MS.

Part 4: Applications in Drug Discovery[1][3][4]

Target Identification (Deconvolution)

3-Cl-NPP is used to identify the protein targets of bioactive compounds. If a drug candidate inhibits a biological phenotype, 3-Cl-NPP can be used in a competitive ABPP format.[2]

-

Method: Treat lysate with the drug candidate first, then label with 3-Cl-NPP.

-

Result: Targets bound by the drug will show reduced labeling by 3-Cl-NPP (loss of signal in MS or Western Blot).

Covalent Fragment Screening

Because 3-Cl-NPP is a "minimal" fragment, it serves as a scaffold. By elaborating the "R" group (the propionamide side), chemists can build libraries of 3-chloropropionamides to find covalent inhibitors that are more specific than the generic probe.

References

-

Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. Link

- Establishes the methodology for cysteine-reactive fragment screening.

-

Allimuthu, D., & Adams, D. J. (2017).[1] "2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification." ACS Chemical Biology, 12(8), 2124–2131. Link[3]

- Foundational paper comparing chloropropionamides to acrylamides, validating the "l

-

Speers, A. E., & Cravatt, B. F. (2004). "Profiling Enzyme Activities In Vivo Using Click Chemistry Methods." Chemistry & Biology, 11(4), 535-546. Link

- Seminal work on using alkyne-tagged probes and CuAAC in ABPP.

-

Organic Syntheses. "Synthesis of 3-Chloropropionamides." Organic Syntheses Prep Procedures. Link

- General synthetic procedures for amide coupling using acid chlorides.

Sources

Methodological & Application

Application Note: Synthesis Protocol for 3-Chloro-N-(2-propyn-1-yl)propionamide

Part 1: Executive Summary & Strategic Rationale

This application note details the synthesis of 3-Chloro-N-(2-propyn-1-yl)propionamide , a bifunctional linker widely used in chemical biology and medicinal chemistry. The molecule features two distinct reactive handles:

-

Terminal Alkyne: A bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click" chemistry).

-

-Chloroamide: A weak electrophile capable of specific alkylation or serving as a masked precursor to the more reactive acrylamide warhead (via

The Core Challenge:

The primary synthetic risk is the unintended

Part 2: Chemical Logic & Mechanism

Retrosynthetic Analysis

The target is assembled via a nucleophilic acyl substitution between 3-chloropropionyl chloride and propargylamine (2-propyn-1-amine).

Reaction Mechanism & Pathway Competition

The reaction proceeds through a tetrahedral intermediate. The critical process control is the management of the base (Triethylamine).

-

Pathway A (Desired): Base neutralizes the HCl byproduct, driving amide formation.

-

Pathway B (Undesired): Base acts as a Brønsted base at the

-carbon, triggering E2 elimination of HCl to yield the acrylamide.

Control Strategy:

-

Temperature: Maintain

to kinetically disfavor Pathway B. -

Base Addition: Slow, stoichiometric control to prevent localized high pH.

Figure 1: Mechanistic pathway highlighting the critical branch point between the target chloro-amide and the eliminated acrylamide impurity.

Part 3: Materials & Equipment requirements

Reagents Table

| Reagent | CAS No. | Equiv.[1] | Role | Purity Requirement |

| Propargylamine | 2450-71-7 | 1.0 | Nucleophile | 98%, distilled if yellow |

| 3-Chloropropionyl chloride | 625-36-5 | 1.1 | Electrophile | 98%, clear liquid |

| Triethylamine (TEA) | 121-44-8 | 1.2 | Base (HCl Scavenger) | Dry, stored over KOH |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Solvent | Anhydrous (max 0.05% H₂O) |

Safety Prerequisites

-

3-Chloropropionyl chloride: Highly corrosive lachrymator. Hydrolyzes to HCl. Handle strictly in a fume hood.

-

Propargylamine: Toxic and flammable.

-

PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles.

Part 4: Step-by-Step Synthesis Protocol

Reaction Setup

-

Preparation: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen (

) or Argon. -

Solvation: Add Propargylamine (1.0 equiv, e.g., 1.10 g, 20 mmol) and Anhydrous DCM (40 mL, 0.5 M concentration).

-

Base Addition: Add Triethylamine (1.2 equiv, 3.35 mL, 24 mmol).

-

Cooling: Submerge the flask in an ice/NaCl bath to reach an internal temperature of

to

Acylation (The Critical Step)

-

Reagent Loading: Dilute 3-Chloropropionyl chloride (1.1 equiv, 2.1 mL, 22 mmol) in 10 mL of anhydrous DCM in a pressure-equalizing addition funnel.

-

Addition: Add the acid chloride solution dropwise over 30–45 minutes.

-

Observation: White smoke (HCl salts) will form immediately. The solution will turn cloudy/white (TEA·HCl precipitation).[1]

-

Control: Ensure internal temperature does not exceed

.

-

-

Reaction: Once addition is complete, allow the mixture to stir at

for 1 hour, then slowly warm to Room Temperature (RT) and stir for an additional 2 hours.

Workup & Isolation

-

Quench: Dilute the reaction mixture with 50 mL DCM.

-

Wash 1 (Acidic): Wash with 1M HCl (30 mL) to remove unreacted propargylamine and TEA.

-

Note: Keep this wash brief to avoid hydrolysis.

-

-

Wash 2 (Basic): Wash with Saturated Aqueous

(30 mL) to neutralize any residual acid. -

Wash 3 (Neutral): Wash with Brine (saturated NaCl, 30 mL).

-

Drying: Dry the organic layer over Anhydrous

or -

Concentration: Filter off the drying agent and concentrate the filtrate in vacuo (Rotary Evaporator) at

(Do not heat above

Purification

-

Crude State: Usually an off-white solid or pale yellow oil that solidifies.

-

Recrystallization (Preferred): Dissolve in minimal hot EtOAc/Hexanes (1:3) and cool to

. -

Column Chromatography (Alternative): Silica gel, eluting with 20-40% EtOAc in Hexanes.

Figure 2: Operational workflow emphasizing temperature checkpoints.

Part 5: Analytical Validation (Self-Validation)

To confirm the identity of the product and ensure no elimination occurred, check the NMR for the specific signatures below.

| Feature | 3-Chloro-N-(2-propyn-1-yl)propionamide (Target) | N-Propargylacrylamide (Impurity) |

| Alkene Protons | Absent | Distinct multiplets at 5.6–6.4 ppm |

| Alpha Protons | Triplet at ~2.6 ppm ( | Absent (Replaced by alkene) |

| Beta Protons | Triplet at ~3.8 ppm ( | Absent |

| Alkyne Proton | Triplet at ~2.2 ppm | Triplet at ~2.2 ppm |

Expected 1H NMR (CDCl3, 400 MHz):

- 6.10 (br s, 1H, NH)

-

4.08 (dd, 2H,

-

3.82 (t, 2H,

-

2.65 (t, 2H,

-

2.25 (t, 1H,

Part 6: Troubleshooting & Optimization

Issue 1: Presence of Acrylamide (Alkene signals in NMR)

-

Cause: Reaction temperature rose too high during addition, or workup was too basic/hot.

-

Solution: Strictly maintain

during addition. Ensure rotary evaporator bath is

Issue 2: Low Yield

-

Cause: Hydrolysis of acid chloride before reaction (wet solvent).

-

Solution: Use freshly distilled DCM or dry over molecular sieves. Verify acid chloride quality (should be clear, not cloudy).

Issue 3: Product is an Oil

-

Cause: Residual solvent or trace impurities.

-

Solution: High vacuum drying for 12 hours. If it persists, triturate with cold pentane/hexanes to induce solidification.

References

-

Schotten-Baumann Acylation Context: Okioga, L. P., et al. "Synthesis and characterization of two new carboxamides compounds: N-prop-2-ynylacrylamide and N-prop-2-ynylbut-2-enamide."[2] Research Journal of Chemical Sciences, 2013. (Provides the baseline method for propargyl amides, illustrating the elimination conditions to avoid).

-

3-Chloropropionyl Chloride Reactivity: Movsisyan, M., et al. "Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation." Chemistry - A European Journal, 2018. (Details the stability and reactivity of the acid chloride precursor).

-

General Propargyl Amide Synthesis: "Synthesis of N-prop-2-ynylbenzamide by Schotten-Baumann method." IOSR Journal of Applied Chemistry, 2014. (Validates the stoichiometry and workup for propargyl amine derivatives).

Sources

Step-by-step guide for labeling proteins with 3-Chloro-N-(2-propyn-1-yl)propionamide

Application Note: Precision Cysteine Profiling using 3-Chloro-N-(2-propyn-1-yl)propionamide

Introduction & Principle

3-Chloro-N-(2-propyn-1-yl)propionamide (often abbreviated as Cl-alkyne or CA-alkyne ) is a bifunctional chemical probe designed for the chemoproteomic profiling of cysteine residues. Unlike its more aggressive analog, iodoacetamide-alkyne (IA-alkyne), the chloroacetamide warhead possesses "tuned" electrophilicity. It reacts preferentially with hyper-reactive (functional) cysteines —those with lowered pKa values often found in catalytic triads or allosteric sites—rather than structurally abundant non-functional cysteines.

Mechanism of Action:

-

Covalent Labeling: The chloroacetamide group undergoes an irreversible

alkylation with the thiolate anion of cysteine residues. -

Bioorthogonal Functionalization: The terminal alkyne group serves as a latent handle. Post-labeling, a reporter molecule (fluorophore or biotin) containing an azide group is attached via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "Click Chemistry."

This two-step workflow allows for the detection, enrichment, and identification of functional cysteines in complex proteomes without background interference from the reporter tag during the initial labeling phase.

Chemical Mechanism & Workflow

The following diagram illustrates the molecular events from protein attack to reporter conjugation.

Figure 1: Reaction pathway. The nucleophilic cysteine attacks the chloroacetamide carbon, displacing chloride. The resulting alkyne-tagged protein is then conjugated to an azide-reporter via copper catalysis.

Pre-Experimental Considerations

Critical Success Factors:

-

Buffer Compatibility: Avoid buffers containing primary amines (Tris, Glycine) if high concentrations are used, although HEPES or PBS (pH 7.4) are preferred. ABSOLUTELY NO reducing agents (DTT,

-Mercaptoethanol) should be present during the probe incubation step, as they will quench the chloroacetamide. -

Probe Solubility: The probe is hydrophobic. Prepare a 100 mM stock in anhydrous DMSO. Avoid freeze-thaw cycles; aliquot and store at -80°C.

-

Concentration: Chloroacetamides are less reactive than iodoacetamides.[1][2] Typical working concentrations range from 100 µM to 500 µM , compared to 1-10 µM for iodoacetamide probes.

Detailed Protocol: Proteome Labeling

Phase A: Lysate Preparation

-

Harvest Cells: Wash cells 2x with cold PBS to remove media components.

-

Lysis: Resuspend cell pellet in PBS (pH 7.4) containing protease inhibitors (EDTA-free).

-

Note: Do not use DTT or TCEP in the lysis buffer.

-

-

Sonication: Sonicate on ice (e.g., 3 x 10s pulses) to disrupt membranes.

-

Clarification: Centrifuge at 16,000 x g for 15 min at 4°C. Transfer supernatant to a new tube.

-

Normalization: Adjust protein concentration to 1.0 - 2.0 mg/mL using a BCA assay.

Phase B: Probe Labeling

-

Incubation: Add 3-Chloro-N-(2-propyn-1-yl)propionamide (from DMSO stock) to the lysate.

-

Recommended Final Concentration:100 µM .[3]

-

Vehicle Control: Add an equivalent volume of DMSO to a control sample.

-

-

Reaction: Incubate for 1 hour at 37°C (or 2 hours at Room Temperature).

-

Insight: Chloroacetamides require higher activation energy than iodoacetamides; 37°C ensures robust labeling of functional cysteines.

-

Phase C: Click Chemistry (CuAAC)

This step attaches the reporter (e.g., Rhodamine-Azide for gels, Biotin-Azide for MS).

Reagent Preparation (Freshly made):

-

CuSO4: 50 mM in water.[4]

-

TCEP: 50 mM in water (Reducing agent for Cu).

-

TBTA (Ligand): 10 mM in DMSO (Stabilizes Cu(I) state).

-

Reporter-Azide: 10 mM in DMSO.

The "Click Mix" Protocol:

-

To the labeled lysate (typically 50 µL volume), add reagents in the EXACT order listed below. Premixing the "Click Cocktail" is recommended for consistency across samples.

| Order | Reagent | Final Conc. | Volume (for 50 µL lysate) |

| 1 | Azide-Reporter | 100 µM | 0.5 µL |

| 2 | TBTA Ligand | 100 µM | 0.5 µL |

| 3 | CuSO4 | 1 mM | 1.0 µL |

| 4 | TCEP | 1 mM | 1.0 µL |

-

Vortex immediately after adding TCEP. The solution may turn slightly cloudy due to TBTA solubility; this is normal.

-

Incubation: Incubate for 1 hour at Room Temperature with gentle agitation (e.g., end-over-end rotator).

Phase D: Quenching & Analysis

-

Quenching: Stop the reaction by adding 4x SDS-PAGE loading buffer (containing strong reducing agents like

-ME or DTT). -

Boiling: Heat samples at 95°C for 5 minutes.

-

Analysis:

-

In-Gel Fluorescence: Run on SDS-PAGE. Image immediately on a fluorescent scanner (e.g., ChemiDoc).

-

Western Blot: Transfer to nitrocellulose. Block with BSA (avoid milk if using biotin-streptavidin). Probe with Streptavidin-HRP if Biotin-Azide was used.

-

Data Interpretation & Troubleshooting

| Observation | Possible Cause | Solution |

| No Signal | Inactive Probe | Check DMSO stock age. Ensure no DTT was in lysis buffer. |

| Precipitation | Copper Crash | Premix TBTA and CuSO4 before adding TCEP. Ensure TCEP is fresh. |

| High Background | Non-specific sticking | Use lower probe concentration. Perform Acetone/Methanol precipitation after click reaction to wash away free fluorophore. |

| Smearing | Protein Degradation | Add protease inhibitors during lysis. Keep samples on ice when not reacting. |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for proteomic profiling.

References

-

Weerapana, E., et al. (2010).[5][6] Quantitative reactivity profiling predicts functional cysteines in proteomes.[5][6][7] Nature, 468, 790–795.[5][6] Link[6]

-

Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. Link

-

Shannon, D. A., & Weerapana, E. (2015). Cysteine-selective protein labeling. Current Opinion in Chemical Biology, 24, 18-26. Link

-

Backus, K. M., et al. (2016).[8] Proteome-wide covalent ligand discovery in native biological systems.[9] Nature, 534, 570–574. Link

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Quantitative reactivity profiling predicts functional cysteines in proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative reactivity profiling predicts functional cysteines in proteomes. | Sigma-Aldrich [sigmaaldrich.com]

- 8. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 9. Activity-Based Protein Profiling for Functional Cysteines and Protein Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Cysteine Profiling with 3-Chloro-N-(2-propyn-1-yl)propionamide

This Application Note is designed for researchers utilizing 3-Chloro-N-(2-propyn-1-yl)propionamide (CAS 42275-96-7) for Activity-Based Protein Profiling (ABPP) and chemoproteomics.

Executive Summary

This guide details the optimal conditions for using 3-Chloro-N-(2-propyn-1-yl)propionamide (hereafter referred to as 3-Cl-OP ) as a cysteine-reactive probe. Unlike highly reactive

This unique reactivity profile necessitates specific labeling conditions (pH, time) distinct from standard covalent probes. Following proteome labeling, the alkyne handle is visualized or enriched via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Chemical Mechanism & Properties[2][3]

The probe consists of two functional domains:

-

Warhead (

-chloropropionamide): A "soft" electrophile that targets nucleophilic cysteines. At physiological pH (7.4–8.0), it can eliminate HCl to form an acrylamide intermediate, which then undergoes Michael addition with cysteine thiolate. -

Reporter Handle (Propargyl amide): A terminal alkyne for bioorthogonal CuAAC "click" chemistry.

Mechanism of Action:

-

Elimination: Cl-CH2-CH2-CO-NH-R

CH2=CH-CO-NH-R (Acrylamide) -

Labeling: Acrylamide + Protein-S⁻

Protein-S-CH2-CH2-CO-NH-R -

Click: Alkyne-Protein + Azide-Tag

Triazole-Conjugate[2]

Experimental Workflow

Phase 1: Proteome Labeling

Critical Optimization: Due to the latent nature of the warhead, labeling requires slightly longer incubation times or higher pH compared to standard acrylamides.

| Parameter | Recommended Condition | Notes |

| Protein Conc. | 1.0 – 2.0 mg/mL | Higher concentration improves precipitation efficiency later. |

| Buffer | PBS or HEPES, pH 8.0 | pH 8.0 facilitates the elimination to acrylamide and cysteine thiolate formation. |

| Probe Conc. | 50 – 100 µM | Prepare 50 mM stock in DMSO. Avoid >1% final DMSO. |

| Incubation | 2 – 4 Hours at 25°C | Slower kinetics than iodoacetamide require extended time. |

| Quenching | Not strictly required | Excess probe is removed during post-click precipitation. |

Phase 2: Click Chemistry (CuAAC)

This step conjugates the alkyne-labeled proteins to an azide tag (e.g., Biotin-Azide or Rhodamine-Azide).

Reagents Required:

-

Azide Tag: Biotin-PEG3-Azide (Stock: 5 mM in DMSO).

-

CuSO

: Copper(II) Sulfate (Stock: 50 mM in H -

TCEP: Tris(2-carboxyethyl)phosphine (Stock: 50 mM in H

O, Freshly Prepared ). -

Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (Stock: 10 mM in H

O).-

Note: THPTA is superior to TBTA for biological samples as it prevents protein precipitation and protects against oxidation.

-

Protocol:

-

Preparation: Calculate the volume of reagents needed.

-

Sequential Addition: Add reagents directly to the labeled proteome (from Phase 1) in the following strict order to prevent Cu(I) oxidation or precipitation.

| Order | Reagent | Final Conc. | Volume (for 100 µL Rxn) |

| 1 | Labeled Proteome | ~1-2 mg/mL | 93 µL |

| 2 | Azide Tag | 100 µM | 2.0 µL (from 5 mM stock) |

| 3 | TCEP | 1.0 mM | 2.0 µL (from 50 mM stock) |

| 4 | Ligand (THPTA) | 100 µM | 1.0 µL (from 10 mM stock) |

| 5 | CuSO | 1.0 mM | 2.0 µL (from 50 mM stock) |

-

Incubation: Vortex gently. Incubate for 1 hour at Room Temperature (RT) in the dark.

-

Termination: The reaction is stopped by protein precipitation (Phase 3).

Phase 3: Enrichment & Processing

-

Precipitation: Add 4 volumes of ice-cold Methanol (or MeOH/CHCl

mix) to the reaction. Incubate at -20°C for 1 hour (or overnight). -

Wash: Centrifuge (10,000 x g, 10 min, 4°C). Discard supernatant. Wash pellet 2x with cold Methanol to remove excess probe and click reagents.

-

Resolubilization: Air dry pellet briefly. Redissolve in 1.2% SDS / PBS by heating (5 min, 80-90°C).

-

Enrichment: Dilute SDS to 0.2% with PBS. Incubate with Streptavidin-Agarose beads (1-2 hours, RT).

-

Digestion: On-bead reduction (DTT), alkylation (Iodoacetamide), and Trypsin digestion (overnight).

Visual Workflows

Figure 1: Reaction Mechanism